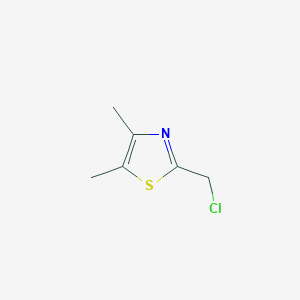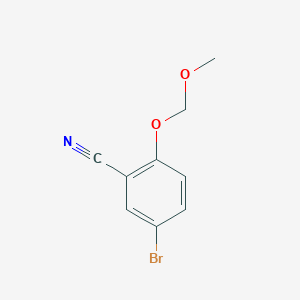
2-(氯甲基)-4,5-二甲基-1,3-噻唑
描述
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole is a useful research compound. Its molecular formula is C6H8ClNS and its molecular weight is 161.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
反应机理和合成
复杂的反应途径:1,3-噻唑衍生物与重氮甲烷的相互作用已被探索,展示了一系列产物,包括 1,4-二硫杂环丁烷、1,3-二硫杂环戊烯、硫代环丙烷等。这突出了通过操纵 2-(氯甲基)-4,5-二甲基-1,3-噻唑衍生物可获得的复杂途径,揭示了该物质在有机合成中的多功能性 (Kägi, Linden, Heimgartner, & Mlostoń, 1993)。
区域选择性卤代:研究证明了一种区域选择性卤代方法,用于 4,5-二甲基-2-芳基-1,3-噻唑,有效地生成氯甲基和溴甲基衍生物。该方法提供了一种在温和条件下合成卤代噻唑(包括 2-(氯甲基)-4,5-二甲基-1,3-噻唑)的可行途径 (Yamane, Mitsudera, & Shundoh, 2004)。
新型噻唑衍生物:合成新的噻唑甲醛,包括 2-(氯甲基)-4,5-二甲基-1,3-噻唑的衍生物,证明了该化合物在生成低分子量醛中的作用。这种在合成各种噻唑衍生物中的应用强调了此类氯甲基化化合物在扩展化学库中的重要性 (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017)。
材料科学中的应用
- 缓蚀:噻唑衍生物(可能包括 2-(氯甲基)-4,5-二甲基-1,3-噻唑)因其作为缓蚀剂的作用而受到研究。它们在酸性环境中保护锌等金属的功效突出了该化合物在材料科学和工业应用中的潜力 (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021)。
复杂分子的合成
- 多组分反应:2-(氯甲基)-4,5-二甲基-1,3-噻唑衍生物在多组分反应中用于合成噻唑并氮杂苯并噻唑吡啶,展示了该化合物在创建复杂分子中的用途。此类反应对于药物和有机化学研究至关重要,表明这些衍生物具有广泛的适用性 (Terzidis, Stephanidou-Stephanatou, & Tsoleridis, 2009)。
作用机制
Target of Action:
For instance, ALS-8112, a ribonucleoside analog structurally related to CCMT, inhibits the replication of respiratory syncytial virus (RSV) by targeting the viral RNA polymerase . Therefore, it’s plausible that CCMT may also interact with viral enzymes or other cellular components.
Action Environment:
Environmental factors significantly influence CCMT’s efficacy and stability:
- CCMT’s reactivity may change under acidic or alkaline conditions. Stability and degradation rates vary with temperature. Moisture can impact CCMT’s chemical integrity. Photodegradation may occur under UV exposure.
Remember, scientific exploration often begins with questions, and CCMT presents an exciting puzzle waiting to be solved! 🌐🔍 .
生化分析
Biochemical Properties
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione S-transferase, an enzyme involved in detoxification processes. The compound forms conjugates with glutathione, which are then processed by the enzyme, leading to detoxification of harmful substances . Additionally, 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole can interact with nucleophilic amino acids in proteins, leading to modifications that can alter protein function.
Cellular Effects
The effects of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases, which are critical in cell signaling pathways . Furthermore, 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes. This can result in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby affecting metabolic pathways. Additionally, 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole can activate other enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
The effects of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing detoxification processes and protecting against oxidative stress . At high doses, 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole can exhibit toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity.
Metabolic Pathways
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glutathione. These metabolic processes result in the formation of various metabolites, some of which can be excreted from the body, while others may have biological activity.
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The activity of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole can be influenced by its subcellular localization, with different effects observed in different compartments.
属性
IUPAC Name |
2-(chloromethyl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAMXRLIALOFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657635 | |
| Record name | 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741195-86-8 | |
| Record name | 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine](/img/structure/B1486593.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)
![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)

![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)


![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)




